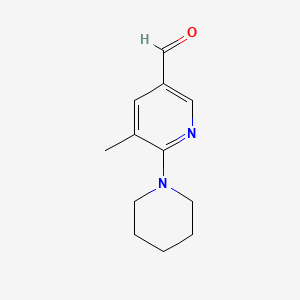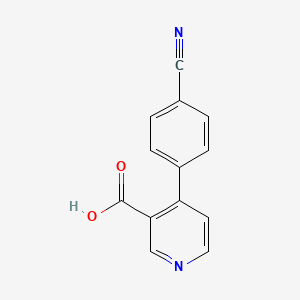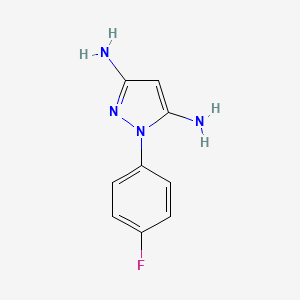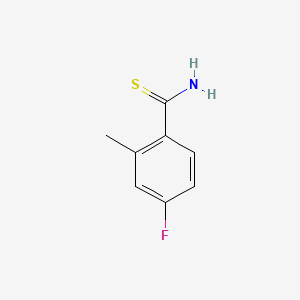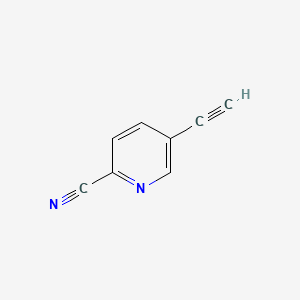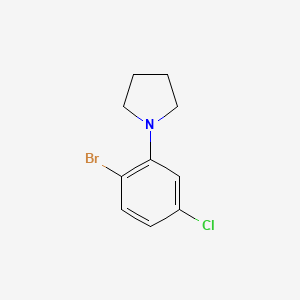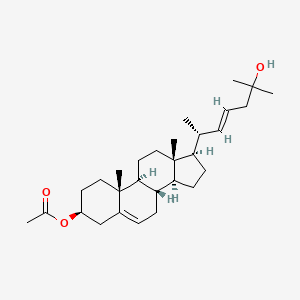
22-Deshidro 25-Hidroxicolesterol 3-Acetato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
22-Dehydro 25-Hydroxy Cholesterol 3-Acetate: is a chemical compound with the molecular formula C29H46O3 and a molecular weight of 442.67 g/mol It is a derivative of cholesterol, specifically modified at the 22 and 25 positions, and acetylated at the 3 position
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reference standard in analytical chemistry for the identification and quantification of cholesterol derivatives .
Biology:
- Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine:
Industry:
- Utilized in the development of new materials and compounds with specific properties for industrial applications.
Mecanismo De Acción
Target of Action
It is a derivative of cholesterol, and its close relative, 25-hydroxycholesterol, is known to interact with various biological processes .
Mode of Action
25-hydroxycholesterol, a related compound, is known to be involved in cholesterol metabolism, antivirus process, inflammatory and immune response, and survival signaling pathway .
Biochemical Pathways
25-Hydroxycholesterol, a related compound, is known to be involved in cholesterol metabolism and antivirus process. It is biosynthesized from cholesterol by adding a hydroxyl group at the position 25-carbon of a steroid nucleus . This reaction is catalyzed by cholesterol 25-hydroxylase, a family of enzymes that use oxygen and a di-iron cofactor to catalyze the hydroxylation reaction .
Pharmacokinetics
The cyp3a4 enzyme, a member of the cytochrome p450 family, can catalyze the oxidation of 25-hydroxycholesterol to 7α,25-dihydroxycholesterol . This suggests that members of the cytochrome P450 family are involved in the metabolism of 25-hydroxycholesterol .
Result of Action
25-hydroxycholesterol, a related compound, is known to have wide-ranging influences on innate and adaptive immunity .
Action Environment
It is known that the action of related compounds can be influenced by various factors, including the presence of other molecules, temperature, ph, and the specific cellular environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 22-Dehydro 25-Hydroxy Cholesterol 3-Acetate typically involves multiple steps, starting from cholesterol or its derivatives. The process includes:
Oxidation: of cholesterol to introduce a hydroxyl group at the 25 position.
Dehydrogenation: at the 22 position to form a double bond.
Acetylation: at the 3 position to introduce the acetate group.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve similar steps as the laboratory synthesis, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group at the 25 position.
Reduction: Reduction reactions can occur at the double bond at the 22 position.
Substitution: The acetate group at the 3 position can be substituted under certain conditions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Acetic anhydride for acetylation, various nucleophiles for substitution reactions.
Major Products:
Oxidation products: Ketones or carboxylic acids at the 25 position.
Reduction products: Saturated derivatives at the 22 position.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
25-Hydroxycholesterol: A hydroxylated derivative of cholesterol with similar biological activities.
22-Dehydrocholesterol: A dehydrogenated derivative of cholesterol with a double bond at the 22 position.
Uniqueness:
- The combination of modifications at the 22, 25, and 3 positions makes 22-Dehydro 25-Hydroxy Cholesterol 3-Acetate unique. This specific structure imparts distinct chemical and biological properties, differentiating it from other cholesterol derivatives.
Propiedades
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-6-hydroxy-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O3/c1-19(8-7-15-27(3,4)31)24-11-12-25-23-10-9-21-18-22(32-20(2)30)13-16-28(21,5)26(23)14-17-29(24,25)6/h7-9,19,22-26,31H,10-18H2,1-6H3/b8-7+/t19-,22+,23+,24-,25+,26+,28+,29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVQPEKLADQJEW-YVHKTFHKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/CC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

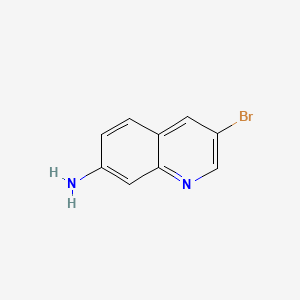
![6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B582196.png)
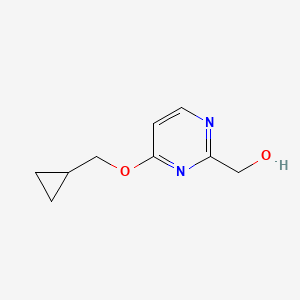
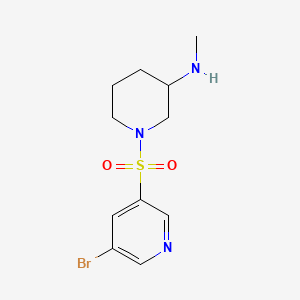
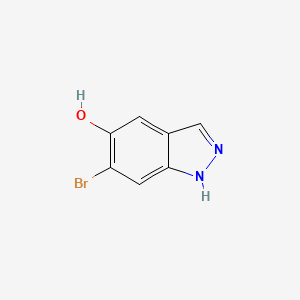
![1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B582202.png)
